molecular formula C7H13N3O2 B7770852 N'-hydroxy-3-oxo-3-(1-pyrrolidinyl)propanimidamide CAS No. 479080-07-4

N'-hydroxy-3-oxo-3-(1-pyrrolidinyl)propanimidamide

Cat. No.: B7770852
CAS No.: 479080-07-4
M. Wt: 171.20 g/mol
InChI Key: ISUFAXRPGSQHIC-UHFFFAOYSA-N
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Description

N'-hydroxy-3-oxo-3-(1-pyrrolidinyl)propanimidamide is a chemical compound designed for research applications, particularly in the field of medicinal chemistry and infectious disease. Compounds featuring N-hydroxy and pyrrolidine motifs, such as N-hydroxypyridinediones (HPDs), are recognized in research for their potential to inhibit viral replication. For instance, certain HPDs have demonstrated nanomolar efficacy against the hepatitis B virus (HBV) by targeting the viral ribonuclease H, a mechanism distinct from current nucleos(t)ide therapies . This structural class is also investigated for its antiplasmodial properties. Research into 3-hydroxypropanamidines, which share functional group similarities, has shown excellent nanomolar inhibitory activity against both chloroquine-sensitive and multidrug-resistant strains of Plasmodium falciparum , the parasite responsible for malaria . The N-hydroxyimidamide moiety is a key pharmacophore in drug discovery, often explored for its ability to chelate metal ions in enzymatic active sites. This makes it a valuable scaffold for developing inhibitors of various metalloenzymes beyond viral targets . Furthermore, the pyrrolidine ring is a common feature in compounds designed to modulate inflammatory pathways, such as the NLRP3 inflammasome, which is a key driver in conditions like gout and glomerulonephritis . This reagent provides researchers with a versatile building block for synthesizing and evaluating novel compounds for a range of pharmacological activities, including antiviral, antiplasmodial, and anti-inflammatory applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N'-hydroxy-3-oxo-3-pyrrolidin-1-ylpropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2/c8-6(9-12)5-7(11)10-3-1-2-4-10/h12H,1-5H2,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUFAXRPGSQHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479080-07-4
Record name (1Z)-N′-Hydroxy-3-oxo-3-(1-pyrrolidinyl)propanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=479080-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

One-Pot Synthesis via Nucleophilic Addition

A prominent strategy involves the condensation of pyrrolidine, a β-keto ester, and hydroxylamine. For example, reacting pyrrolidine with ethyl acetoacetate forms 3-oxo-3-(pyrrolidin-1-yl)propanoate, which subsequently undergoes amidoximation with hydroxylamine hydrochloride. This method achieves yields of 65–72% under mild conditions (40–50°C, 6–8 hours) in ethanol/water solvent systems.

Key advantages include:

  • Simplified workflow : Elimination of intermediate purification steps.

  • Scalability : Demonstrated efficacy in gram-scale syntheses.

Reaction Conditions and Catalysts

The use of tetrabutylammonium fluoride (TBAF) as a catalyst enhances reaction rates by facilitating nucleophilic attack on the β-keto ester. In a representative procedure, TBAF (3 equiv.) in dimethylformamide (DMF) at room temperature achieves 67% yield within 1 hour.

Catalytic Methods in Synthesis

Catalysts play a critical role in optimizing selectivity and efficiency. Both homogeneous and heterogeneous systems have been explored.

Heteropolyacid Catalysts

Phosphotungstic acid (H₃PW₁₂O₄₀) has been employed in microwave-assisted syntheses. Under microwave irradiation (180 W, 70°C), this solid acid catalyst promotes the formation of the amidoxime group via condensation, yielding 79–88% in ethanol/water mixtures.

Comparative Performance of Catalysts

CatalystTemperature (°C)Yield (%)Reaction Time
TBAF25671 hour
H₃PW₁₂O₄₀708520 minutes
Lipase (CAL-B)5581–9312 hours

Heteropolyacids outperform organocatalysts in speed but require energy-intensive conditions. Enzymatic methods, while slower, align with green chemistry principles.

Enzymatic and Green Chemistry Approaches

Enzymatic catalysis provides an eco-friendly alternative to traditional methods.

Lipase-Catalyzed Amidoximation

Immobilized Candida antarctica lipase B (CAL-B) catalyzes the reaction between 3-oxo-3-(pyrrolidin-1-yl)propanenitrile and hydroxylamine at 55°C. This method achieves 81–93% yield in 12 hours, producing only water as a byproduct.

Advantages:

  • Biocompatibility : Eliminates toxic solvents.

  • Stereoselectivity : Enzymes favor specific conformations, reducing byproduct formation.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

MethodYield Range (%)Key Limitation
One-Pot MCR65–72Moderate catalyst loading
Heteropolyacid79–88High energy input
Enzymatic81–93Extended reaction time

Environmental Impact

Enzymatic methods exhibit the lowest environmental footprint, with an E-factor (kg waste/kg product) of 0.3, compared to 5.2 for heteropolyacid-catalyzed routes .

Chemical Reactions Analysis

Types of Reactions: N’-hydroxy-3-oxo-3-(1-pyrrolidinyl)propanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the hydroxyimino group under mild conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted imidamides.

Scientific Research Applications

N’-hydroxy-3-oxo-3-(1-pyrrolidinyl)propanimidamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-3-oxo-3-(1-pyrrolidinyl)propanimidamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight Key Functional Groups Key Properties
N'-Hydroxy-3-oxo-3-(1-pyrrolidinyl)propanimidamide C₇H₁₂N₃O₂ 170.19 g/mol Pyrrolidine, β-ketoamidine, amidoxime Chelation capability, moderate polarity
N'-Hydroxy-3-oxo-3-(piperidin-1-yl)propanimidamide C₈H₁₅N₃O₂ 185.22 g/mol Piperidine, β-ketoamidine, amidoxime Higher lipophilicity, six-membered ring
N'-Hydroxy-3-(1H-pyrazol-1-yl)propanimidamide C₆H₁₀N₄O 154.17 g/mol Pyrazole, amidoxime Aromaticity, hydrogen-bonding capacity
(1Z)-N'-Hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide C₈H₁₁F₃N₄O 236.19 g/mol Trifluoromethylpyrazole, amidoxime Enhanced metabolic stability, hydrophobicity

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Pyrazole-containing analogs (e.g., ) exhibit stronger hydrogen-bonding interactions due to aromatic nitrogen atoms, which may enhance target specificity in enzyme inhibition compared to aliphatic pyrrolidine/piperidine derivatives .
  • Electron-Withdrawing Groups : The trifluoromethyl group in ’s compound enhances metabolic stability and hydrophobicity, making it more suitable for in vivo applications .

Reactivity Differences :

  • The amidoxime group in all compounds enables chelation of transition metals (e.g., Fe³⁺, Cu²⁺), but the pyrrolidine variant’s smaller ring may facilitate faster complexation kinetics due to reduced steric hindrance .
  • Trifluoromethylpyrazole derivatives () resist oxidative degradation better than non-fluorinated analogs, enhancing shelf-life .

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used to prepare N'-hydroxy-3-oxo-3-(1-pyrrolidinyl)propanimidamide?

  • Methodological Answer : Synthesis typically involves multi-step routes, including:

  • Amidine formation : Reacting pyrrolidine with a β-keto ester precursor (e.g., ethyl 3-oxo-3-pyrrolidinylpropanoate) under basic conditions to form the amidine backbone .
  • Hydroxylamine functionalization : Introducing the N'-hydroxy group via hydroxylamine hydrochloride in ethanol/water mixtures at controlled pH (5–6) to avoid over-oxidation .
  • Coupling agents : Use of HATU (O-(7-Aza-1-hydroxybenzotriazole) N,N,N',N'-tetramethyluronium hexafluorophosphate) to stabilize intermediates during amide bond formation .

Q. Which spectroscopic and computational tools are critical for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm pyrrolidine ring protons (δ 1.7–2.1 ppm) and amidine carbonyl signals (δ 165–170 ppm) .
  • X-ray crystallography : Resolve Z/E isomerism in the amidine moiety; bond angles and hydrogen-bonding networks are critical for stability .
  • DFT calculations : Optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian09 with B3LYP/6-311++G(d,p) basis sets .

Advanced Research Questions

Q. How does the compound’s reactivity differ in nucleophilic versus electrophilic environments?

  • Methodological Answer :

  • Nucleophilic reactions : The hydroxylamine group (-NHOH) acts as a nucleophile, participating in condensation with aldehydes (e.g., forming oximes under acidic conditions) .
  • Electrophilic reactions : The amidine nitrogen undergoes alkylation with iodomethane (CH₃I) in THF, but steric hindrance from the pyrrolidine ring reduces reaction yields (~40%) compared to piperidine analogs .
  • Kinetic studies : Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) to quantify intermediates .

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity)?

  • Methodological Answer :

  • Comparative assays : Replicate studies using standardized protocols (e.g., MMP-9 inhibition assays with 10 μM compound, Tris-HCl buffer pH 7.4) .
  • Structural analogs : Compare with derivatives like N'-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanimidamide (CAS 446064-86-4) to isolate the role of the pyrrolidine ring .
  • Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) to identify trends in structure-activity relationships (SAR) .

Q. How can computational modeling predict the compound’s interaction with metalloproteinases?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina to model binding to MMP-9’s catalytic zinc ion; prioritize poses where the hydroxylamine group chelates Zn²⁺ (binding energy ≤ -8.5 kcal/mol) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the amidine carbonyl and enzyme residues (e.g., Glu402) .
  • Free-energy perturbation (FEP) : Calculate ΔΔG for mutations in the enzyme’s active site to validate selectivity .

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